
3-(3,3-dimethylbutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(3,3-dimethylbutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Biological Activity
The compound 3-(3,3-dimethylbutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative within the benzofuran class, which has garnered attention for its potential biological activities. Benzofurans are known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be dissected into key functional groups that are expected to contribute to its biological activity:
- Benzofuran Core : A fused aromatic structure that often exhibits significant biological properties.
- Amido Group : Known to enhance solubility and bioavailability.
- Methoxyphenyl Substituent : May contribute to antioxidant and anti-inflammatory activities.
Biological Activity Overview
Research into the biological activity of benzofuran derivatives indicates several promising avenues:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thus reducing oxidative stress.
- Anti-inflammatory Effects : Some benzofuran derivatives inhibit pro-inflammatory pathways, suggesting that our compound may exhibit similar properties.
- Antimicrobial Properties : Certain benzofurans have demonstrated efficacy against various pathogens, indicating potential as antimicrobial agents.
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Activity : A study highlighted that certain benzofuran derivatives possess strong antioxidant properties due to their ability to donate electrons and neutralize free radicals. This suggests that our compound may similarly mitigate oxidative damage in cells .
- Anti-inflammatory Mechanisms : Research has shown that benzofurans can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This mechanism could be relevant for this compound in treating inflammatory diseases .
- Antimicrobial Efficacy : A recent investigation into the antibacterial properties of benzofurans revealed effectiveness against various strains of bacteria, including those resistant to conventional antibiotics. This positions our compound as a candidate for further exploration in antimicrobial therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(3,3-dimethylbutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exhibit significant anticancer properties. The benzofuran moiety has been associated with the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study : A study demonstrated that derivatives of benzofuran displayed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism involved the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor progression .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Case Study : In an experimental model of Alzheimer's disease, administration of benzofuran derivatives resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .
Anti-inflammatory Properties
Compounds with a benzofuran structure have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Case Study : A recent study highlighted the anti-inflammatory activity of a related compound, showing significant reduction in pro-inflammatory cytokines in a murine model of rheumatoid arthritis .
Data Table: Summary of Research Findings
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)13-18(25)24-19-16-10-5-6-11-17(16)28-20(19)21(26)23-14-8-7-9-15(12-14)27-4/h5-12H,13H2,1-4H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAGFIIFTOCIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.